molecular formula C6H7N2NaO2 B8093648 Sodium;4-ethoxypyrimidin-2-olate

Sodium;4-ethoxypyrimidin-2-olate

Cat. No.: B8093648
M. Wt: 162.12 g/mol
InChI Key: VTATVQTUULKCTH-UHFFFAOYSA-M
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Description

Sodium;4-ethoxypyrimidin-2-olate is a sodium salt derived from the deprotonation of 4-ethoxypyrimidin-2-ol. Its structure features a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position and an oxygen atom at the 2-position, stabilized by a sodium counterion. This compound is typically synthesized via base-mediated reactions, where sodium hydroxide reacts with the parent pyrimidine derivative under controlled conditions .

Properties

IUPAC Name

sodium;4-ethoxypyrimidin-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.Na/c1-2-10-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTATVQTUULKCTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): Features a chlorine substituent (electron-withdrawing) and a carboxylic acid group, contrasting with the ethoxy (electron-donating) and sodium salt groups in the target compound. The chlorine enhances electrophilicity, while the carboxylic acid reduces solubility in non-polar media compared to the sodium salt .

N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxopyrimidin-4-olate : Contains nitro groups (strong electron-withdrawing) and a bulky diethylanilinium counterion. The nitro groups increase reactivity in electrophilic substitutions, while the large cation reduces solubility in aqueous systems compared to sodium salts .

Sodium salts of pyrimidine-2-thiol derivatives : For example, compounds synthesized via reactions with 2-bromoacetic acid and sodium hydroxide. The thiol group (-SH) confers distinct redox properties, whereas the ethoxy group in Sodium;4-ethoxypyrimidin-2-olate enhances steric hindrance and oxidative stability .

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Substituent(s) Counterion Key Properties
This compound 4-ethoxy, 2-olate Na⁺ High solubility in water, moderate stability
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-methyl, 4-COOH H⁺ (acid form) Low solubility in water, high reactivity
N,N-Diethylanilinium pyrimidin-4-olate 5-Cl, 2,4-dinitro, 2,6-dioxo Diethylanilinium Low aqueous solubility, high reactivity

Physicochemical and Reactivity Profiles

  • Solubility : Sodium salts (e.g., this compound) exhibit higher aqueous solubility compared to acid forms (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or bulky cation salts (e.g., diethylanilinium derivatives) .
  • Stability : Electron-donating groups (e.g., ethoxy) enhance aromatic stability, while electron-withdrawing groups (e.g., nitro, chloro) increase susceptibility to nucleophilic attack .
  • Applications : Sodium salts are preferred in drug formulation for bioavailability, whereas carboxylic acid derivatives serve as synthetic intermediates.

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